2-Ethyl-p-xylene

描述

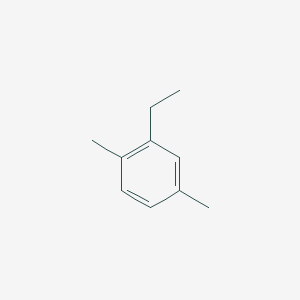

2-Ethyl-p-xylene (CAS No. 1758-88-9) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol . Structurally, it is characterized by a p-xylene backbone (1,4-dimethylbenzene) substituted with an ethyl group at the 2-position, resulting in the systematic name 1,4-dimethyl-2-ethylbenzene . Key synonyms include 2,5-dimethylethylbenzene and NSC74186 .

The compound is commercially available with a purity of >98.0% (GC) and is utilized in industrial applications such as polymer synthesis (e.g., rigid polyurethanes) and as a component in purgeable aromatic mixtures . Its InChI identifier is 1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3, reflecting its planar aromatic structure with alkyl substituents .

准备方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-p-xylene can be synthesized through various methods. One common method involves the alkylation of p-xylene with ethylene in the presence of an acid catalyst. This reaction typically occurs under high temperature and pressure conditions to facilitate the addition of the ethyl group to the benzene ring .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic alkylation of p-xylene with ethylene. The process involves the use of a zeolite catalyst, which enhances the selectivity and yield of the desired product. The reaction is carried out in a continuous flow reactor at elevated temperatures and pressures to ensure efficient conversion .

化学反应分析

Types of Reactions: 2-Ethyl-p-xylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When subjected to strong oxidizing agents such as potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids. The oxidation typically occurs at the benzylic position, leading to the formation of benzoic acid derivatives .

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4). These reactions typically result in the formation of the corresponding alkylbenzenes .

Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring, forming nitro derivatives .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), elevated temperatures.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alkylbenzenes.

Substitution: Nitro derivatives.

科学研究应用

Scientific Research Applications

1. Chemistry

- Organic Synthesis: 2-EPX serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives are explored in developing new chemical reactions and catalysts.

- Solvent Use: It is commonly employed as a solvent in chemical reactions due to its ability to dissolve hydrophobic substances, making it suitable for biochemical assays .

2. Biology

- Biochemical Assays: In biological research, 2-EPX is utilized as a solvent and reagent in various assays. Its properties facilitate the extraction and purification of biomolecules.

- Cellular Effects: Exposure to 2-EPX can alter cellular metabolism and signaling pathways, impacting membrane integrity and gene expression through interactions with transcription factors .

3. Medicine

- Drug Delivery Systems: While not directly used as a medication, derivatives of 2-EPX are investigated for their potential therapeutic properties, particularly in drug delivery systems and as intermediates in synthesizing active pharmaceutical ingredients .

Industrial Applications

1. Solvent in Manufacturing

- Coatings and Adhesives: 2-EPX is used as a solvent in producing coatings, adhesives, and sealants due to its aromatic properties .

- Fragrance Production: Its aromatic nature makes it valuable in manufacturing fragrances and flavorings.

2. Terephthalic Acid Production

- Polyester Manufacturing: 2-EPX is integral in producing terephthalic acid, a key component for making polyethylene terephthalate (PET) plastics used in beverage bottles and polyester clothing. Approximately 98% of p-xylene production is consumed for this purpose .

Case Studies

作用机制

The mechanism of action of 2-Ethyl-p-xylene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of reactive intermediates that ultimately yield the oxidized products. The presence of the ethyl group on the benzene ring influences the reactivity and selectivity of these reactions .

In substitution reactions, the electron-donating effect of the ethyl group enhances the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack. This results in the formation of substituted derivatives with varying functional groups .

相似化合物的比较

Structural and Physical Properties

The table below compares 2-Ethyl-p-xylene with structurally related alkylbenzenes and xylenes:

Key Observations :

- Branching Effects : this compound exhibits higher steric hindrance compared to p-ethyltoluene, impacting its reactivity in oxidation reactions .

- Boiling Points : Ethyl-substituted xylenes (e.g., this compound) generally have higher boiling points than trimethylbenzenes (e.g., 1,2,4-trimethylbenzene) due to increased molecular weight and van der Waals interactions .

Plant-Microbe Interactions

- This compound is a terpenoid exuded by Desmodium and maize (Zea mays LONGE 6H) roots, acting synergistically with compounds like 1-methyl-2-(propenyl)benzene to inhibit seed germination in weeds (e.g., Mucuna) .

- 1,2,4-Trimethylbenzene, another terpenoid in maize exudates, shows lower log-fold changes in soil compared to this compound, suggesting differential bioavailability .

Ecological Signaling

- In Helicoverpa armigera (cotton bollworm), This compound elicits antennal responses in males, indicating its role as a semiochemical .

- By contrast, p-ethyltoluene is exclusive to Desmodium exudates and lacks documented insect activity .

Disease Detection

- This compound is a volatile organic compound (VOC) marker in mango twig tip dieback detection, with higher specificity compared to p-vinylanisole and neo-allo-ocimene .

Analytical Standards

- In purgeable aromatics mixtures, This compound constitutes 2.3 wt%, while 2-Ethyl-m-xylene is present at 1.1 wt%, reflecting differences in chromatographic retention .

生物活性

2-Ethyl-p-xylene (EPX) is an aromatic hydrocarbon belonging to the xylene family, which includes ortho-, meta-, and para-xylene isomers. While research on EPX is less extensive compared to its more common isomers, understanding its biological activity is crucial for assessing its environmental and health impacts. This article reviews the biological effects, toxicokinetics, and potential health risks associated with this compound based on diverse research findings.

This compound has a molecular formula of and a molecular weight of 134.22 g/mol. It is characterized by its hydrophobic nature and low water solubility, which influences its distribution in biological systems.

Toxicokinetics

The toxicokinetics of EPX involves its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that xylene isomers, including EPX, are rapidly absorbed through inhalation and dermal exposure. They primarily accumulate in lipid-rich tissues such as the brain and liver due to their lipophilicity.

- Absorption : Inhalation studies show that EPX can be absorbed effectively in the lungs, leading to systemic circulation.

- Distribution : Once in the bloodstream, EPX preferentially partitions into fatty tissues and organs with high lipid content.

- Metabolism : The primary metabolic pathway for EPX involves oxidation to form methylhippuric acid, which is then excreted in urine.

- Excretion : The half-life of EPX in biological systems varies but is generally short due to rapid metabolism and excretion.

Toxicological Effects

Research indicates that exposure to this compound can lead to various toxicological effects:

- Respiratory Effects : High concentrations of xylene isomers have been shown to decrease respiratory rates in animal studies. For example, exposure to mixed xylenes at concentrations around 1,361 ppm resulted in significant respiratory depression in mice .

- Hematological Changes : Chronic exposure to xylene mixtures has been associated with alterations in blood parameters. In rat studies, intermittent exposure to m-xylene led to an 18.5% decrease in erythrocyte counts and a 35% increase in leukocyte counts .

- Pulmonary Effects : Acute exposure can cause lung edema and inflammation. Studies have documented severe lung damage following high-dose exposures (10,000 ppm) leading to hemorrhage and atelectasis .

Case Studies

- Occupational Exposure : A study involving workers exposed to mixed xylenes over several years showed no significant hematological effects at low concentrations (14 ppm). However, acute exposures led to increased serum transaminases indicating liver stress .

- Animal Studies : In a controlled study on rats exposed to varying concentrations of p-xylene (including EPX), significant biochemical changes were noted at levels as low as 75 ppm, affecting pulmonary enzyme activities .

Data Tables

| Effect Type | Concentration (ppm) | Observed Effect | Study Reference |

|---|---|---|---|

| Respiratory Rate | 1,361 | 50% decrease in rate | Korsak et al., 1990 |

| Erythrocyte Count | 100 | 18.5% reduction | Korsak et al., 1994 |

| Leukocyte Count | 780 | 35% increase | Jenkins et al., 1970 |

| Pulmonary Enzyme | 75 | Decreased activity | Elovaara et al., 1987 |

常见问题

Basic Research Questions

Q. How can 2-Ethyl-p-xylene be reliably identified in environmental samples using gas chromatography-mass spectrometry (GC-MS)?

- Methodological Answer : GC-MS analysis requires optimizing column selection (e.g., polar or non-polar phases) to separate co-eluting isomers. For this compound, retention indices and fragmentation patterns (e.g., m/z 134 for the molecular ion) should be cross-referenced with standards. Quantification can be achieved using internal standards like deuterated analogs to correct for matrix effects. Environmental matrices (e.g., soil or plant extracts) may require cleanup steps, such as solid-phase extraction, to reduce interference .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

- Methodological Answer : Critical properties (e.g., vapor pressure, density) are derived using Helmholtz energy-based equations of state (EoS) with density and temperature as variables. Experimental data from adiabatic calorimetry or vibrating-tube densitometers are fitted to these models. Uncertainties in vapor pressure measurements increase at lower temperatures due to limited experimental data, requiring extrapolation with validated EoS parameters .

Q. How does this compound interact with agricultural soil systems, and what analytical methods track its persistence?

- Methodological Answer : Soil interaction studies involve spiking controlled soil samples with this compound and monitoring degradation via GC-MS or LC-MS. Terpenoid co-elution (e.g., 1,2,4-trimethylbenzene) complicates analysis; tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) improves specificity. Log-fold changes in concentration over time can model biodegradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound, particularly near the critical region?

- Methodological Answer : Discrepancies in critical-region data (e.g., heat capacity, sound speed) arise from experimental limitations like sensor drift or phase-boundary ambiguity. Researchers should apply Monte Carlo uncertainty propagation to EoS models and validate results against high-precision adiabatic shock-tube measurements. Cross-referencing with analogous compounds (e.g., ethylbenzene) can identify systematic errors .

Q. What experimental designs are optimal for studying the co-elution challenges of this compound in complex mixtures like Purgeable Aromatics 880?

- Methodological Answer : Multidimensional GC (GC×GC) with a cryogenic modulator enhances separation by coupling a non-polar primary column (e.g., DB-5) with a polar secondary column (e.g., DB-Wax). Orthogonal separation reduces co-elution with structurally similar compounds (e.g., 1-tert-butyl-4-ethylbenzene). Quantitative structure-retention relationship (QSRR) models can predict elution orders for method optimization .

Q. How can non-targeted analysis (NTA) workflows improve the detection of this compound degradation products in pesticide formulations?

- Methodological Answer : NTA using high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies unknown metabolites. Fragmentation trees and in-silico tools (e.g., CFM-ID) predict degradation pathways. Isotopic labeling (e.g., ¹³C-2-Ethyl-p-xylene) distinguishes biotic vs. abiotic transformation products in soil or plant matrices .

Q. What strategies mitigate matrix effects when quantifying trace this compound in plant-microbe interaction studies?

- Methodological Answer : Matrix-matched calibration curves, prepared using blank soil or plant extracts, correct for ionization suppression/enhancement in MS. Stable isotope dilution analysis (SIDA) with ²H₅-2-Ethyl-p-xylene as an internal standard improves accuracy. For low-concentration samples (<1 ppb), large-volume injection (LVI) GC-MS enhances sensitivity .

Q. Data Presentation and Validation Guidelines

- Uncertainty Reporting : For thermodynamic studies, explicitly state uncertainties (e.g., ±0.5% for vapor pressure above the normal boiling point) and their sources (e.g., sensor calibration drift) .

- Raw Data Management : Archive raw GC-MS chromatograms and HRMS spectra in repositories like Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance. Processed data should include baseline correction and noise-filtering parameters .

- Contradiction Analysis : Use Bland-Altman plots or Deming regression to compare datasets from different methodologies (e.g., GC vs. EoS-derived densities) .

属性

IUPAC Name |

2-ethyl-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIUBBVSOWPLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061951 | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1758-88-9 | |

| Record name | 1,4-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。